molecular formula C18H18ClNO4 B5752927 dimethyl 4-(3-chlorophenyl)-1-cyclopropyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(3-chlorophenyl)-1-cyclopropyl-1,4-dihydro-3,5-pyridinedicarboxylate

カタログ番号: B5752927
分子量: 347.8 g/mol
InChIキー: NLSQQKZLULBNSZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl 4-(3-chlorophenyl)-1-cyclopropyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, the main inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on neurotransmission and behavior.

作用機序

Dimethyl 4-(3-chlorophenyl)-1-cyclopropyl-1,4-dihydro-3,5-pyridinedicarboxylate works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a variety of effects on neurotransmission and behavior. GABA is the main inhibitory neurotransmitter in the central nervous system and is involved in the regulation of neuronal excitability.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are largely related to its ability to increase GABA levels in the brain. GABA is involved in a variety of physiological processes, including the regulation of neuronal excitability, sleep, and anxiety. By increasing GABA levels, this compound can have a variety of effects on these processes.

実験室実験の利点と制限

One advantage of using dimethyl 4-(3-chlorophenyl)-1-cyclopropyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its potency and selectivity for GABA transaminase. This allows researchers to specifically target this enzyme and study its effects on GABA levels and neurotransmission. However, one limitation of using this compound is its complex synthesis process, which can make it difficult and expensive to obtain.

将来の方向性

There are several potential future directions for research on dimethyl 4-(3-chlorophenyl)-1-cyclopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is its potential as a treatment for other substance use disorders, such as alcohol and opioid addiction. Another area of research could investigate the potential of this compound as a treatment for anxiety and other mood disorders. Additionally, further research could explore the potential of this compound in combination with other drugs or therapies for the treatment of various neurological and psychiatric disorders.

合成法

Dimethyl 4-(3-chlorophenyl)-1-cyclopropyl-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized using a multistep process involving the condensation of various reagents to form the final product. The synthesis is typically carried out in a laboratory setting and requires specialized equipment and expertise.

科学的研究の応用

Dimethyl 4-(3-chlorophenyl)-1-cyclopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been the subject of numerous scientific studies investigating its potential therapeutic uses. One area of research has focused on its potential as a treatment for cocaine addiction. Studies have shown that this compound can reduce cocaine self-administration in rats and can also attenuate the reinstatement of cocaine-seeking behavior.
Another area of research has investigated the potential of this compound as a treatment for epilepsy. GABA is known to play a key role in the regulation of neuronal excitability, and increasing GABA levels in the brain can have anticonvulsant effects. Studies have shown that this compound can reduce seizure activity in animal models of epilepsy.

特性

IUPAC Name

dimethyl 4-(3-chlorophenyl)-1-cyclopropyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-23-17(21)14-9-20(13-6-7-13)10-15(18(22)24-2)16(14)11-4-3-5-12(19)8-11/h3-5,8-10,13,16H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSQQKZLULBNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)Cl)C(=O)OC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。